REACTION_CXSMILES
|
O.NN.[CH3:4][N:5]1[C:9]([CH3:10])=[CH:8][N:7]([N:11]=CC2C=NC=CC=2)[C:6]1=[O:19]>CO>[NH2:11][N:7]1[CH:8]=[C:9]([CH3:10])[N:5]([CH3:4])[C:6]1=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
3,4-dimethyl-1-(pyridin-3-ylmethyleneamino)-2,3-dihydroimidazol-2-one
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1C(N(C=C1C)N=CC=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
are thus obtained
|
Name
|
|
Type
|
|
Smiles
|
NN1C(N(C(=C1)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |